

# Using 3-Chloro-5-fluorophenethyl alcohol as a pharmaceutical intermediate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 3-Chloro-5-fluorophenethyl alcohol

CAS No.: 842123-84-6

Cat. No.: B3038262

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## Advanced Application Note: 3-Chloro-5-fluorophenethyl Alcohol

Strategic Utilization in Fragment-Based Drug Discovery (FBDD)

### Executive Summary

**3-Chloro-5-fluorophenethyl alcohol** (CAS: 842123-84-6) is a high-value disubstituted benzene scaffold used primarily as a linker fragment in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. Unlike its non-halogenated analogs, this intermediate offers a dual-advantage: the fluorine atom (C5) modulates pKa and metabolic stability by blocking oxidative "soft spots," while the chlorine atom (C3) provides a lipophilic anchor for hydrophobic pocket filling in protein targets.

This guide details the strategic rationale for selecting this moiety and provides validated protocols for its activation and coupling in pharmaceutical workflows.

## Chemical Profile & Strategic Value[1] Physicochemical Specifications

Property	Value	Notes
IUPAC Name	2-(3-Chloro-5-fluorophenyl)ethanol	Distinct from benzyl alcohol homologs.[1][2][3]
CAS Number	842123-84-6	Verify against CAS 79944-64-2 (Benzyl analog).
Molecular Formula		
Molecular Weight	174.60 g/mol	
Appearance	Colorless to pale yellow liquid	Viscous; hygroscopic.
Boiling Point	~235°C (Predicted)	High vacuum distillation recommended.
Solubility	DCM, THF, Ethyl Acetate	Limited water solubility.

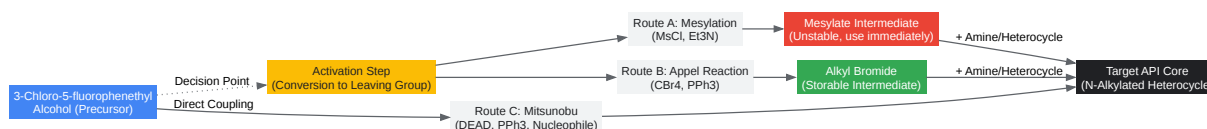
## Mechanism of Action in Drug Design

The 3-Cl, 5-F substitution pattern is not arbitrary. It is a calculated medicinal chemistry tactic known as "Metabolic Blocking."

- **Oxidative Resistance:** Cytochrome P450 enzymes typically attack electron-rich aromatic rings. The electronegative Fluorine and Chlorine atoms deactivate the ring, increasing the half-life ( ) of the final drug candidate.
- **Conformational Locking:** The steric bulk of the Chlorine atom (Van der Waals radius ~1.75 Å) restricts rotation when the phenethyl chain is bound, reducing the entropic penalty of binding to the target enzyme.
- **Linker Function:** The ethyl alcohol tail serves as a flexible "spacer" (approx 2.5 Å) that allows the aromatic head to sit in a hydrophobic pocket while the alcohol (converted to amine/ether) interacts with polar residues.

## Visualizing the Workflow

The following diagram illustrates the standard pharmaceutical workflow for converting this alcohol into a bioactive core, specifically highlighting the divergence between alkylation and direct coupling strategies.



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Caption: Decision tree for functionalizing **3-Chloro-5-fluorophenethyl alcohol**. Route A is preferred for kinetics; Route B for scale-up stability.

## Experimental Protocols

### Protocol A: Activation via Mesylation (In Situ)

Context: This protocol converts the hydroxyl group into a methanesulfonate (mesylate), a potent leaving group. This is preferred when the next step involves a weak nucleophile (e.g., an aniline or indole).

Reagents:

- Substrate: **3-Chloro-5-fluorophenethyl alcohol** (1.0 eq)
- Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)
- Base: Triethylamine ( ) or DIPEA (1.5 eq)
- Solvent: Anhydrous Dichloromethane (DCM)

### Step-by-Step Methodology:

- Preparation: Charge an oven-dried round-bottom flask with the alcohol substrate and anhydrous DCM (concentration ~0.2 M) under an inert Nitrogen ( ) atmosphere.
- Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Temperature control prevents elimination of the alcohol to the styrene side-product.
- Base Addition: Add dropwise. Stir for 10 minutes.
- Activation: Add MsCl dropwise via syringe over 15 minutes. The reaction is exothermic; maintain internal temp < 5°C.
- Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The alcohol ( ) should disappear, replaced by the mesylate ( ).
- Workup: Quench with saturated . Extract with DCM ( ). Wash organics with brine, dry over .  
.[3]
- Utilization: Concentrate in vacuo at < 30°C. Do not store the mesylate for long periods; proceed immediately to the coupling step (Protocol B).

## Protocol B: N-Alkylation of Heterocycles (API Synthesis)

Context: Attaching the phenethyl tail to a pharmacophore (e.g., Piperazine, Pyrrole, or PRMT5 inhibitor core).

#### Reagents:

- Electrophile: Mesylate from Protocol A (1.0 eq)
- Nucleophile: Target Heterocycle (e.g., N-Boc-piperazine) (1.1 eq)

- Base:

(3.0 eq) or

(for lower reactivity amines)

- Solvent: Acetonitrile (MeCN) or DMF.

#### Step-by-Step Methodology:

- Slurry Formation: In a reaction vial, suspend the Nucleophile and Base in MeCN.
- Addition: Add the crude Mesylate (dissolved in minimal MeCN) to the slurry.
- Thermal Cycle: Heat the mixture to 60–80°C for 4–12 hours.
  - Note: If using DMF, wash thoroughly during workup to remove solvent, as residual DMF can interfere with biological assays.
- Validation: Monitor by LC-MS. Look for the mass shift:  
Da (Mass of phenethyl fragment - leaving group).
- Purification: Filter off inorganic salts. Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

## Quality Control & Characterization

To ensure the integrity of the intermediate before committing to expensive API synthesis, validate using the following parameters:

Technique	Diagnostic Signal	Acceptance Criteria
1H NMR (CDCl3)	Triplet at ppm ( )	Integral ratio 2:1 vs aromatic protons.
19F NMR	Singlet at to ppm	Single peak (absence indicates defluorination).
HPLC Purity	UV at 254 nm	> 97.0% Area
Water Content	Karl Fischer (KF)	< 0.5% (Critical for mesylation).

## Safety & Handling

- Hazard Class: Irritant (Skin/Eye).
- Specific Risk: Halogenated alcohols can be absorbed through the skin. Wear nitrile gloves and long sleeves.
- Incompatibility: Avoid strong oxidizing agents (converts to phenylacetic acid) and strong Lewis acids (can cleave the C-F bond under extreme conditions).
- Storage: Store at 2–8°C under Argon. Hygroscopic—keep tightly sealed.

## References

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## Sources

- 1. 842123-84-6 CAS MSDS (3-CHLORO-5-FLUOROPHENETHYL ALCOHOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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Address: 3281 E Guasti Rd  
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